2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide
CAS No.: 1021051-22-8
Cat. No.: VC6932639
Molecular Formula: C21H21N5O3S
Molecular Weight: 423.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021051-22-8 |
|---|---|
| Molecular Formula | C21H21N5O3S |
| Molecular Weight | 423.49 |
| IUPAC Name | 2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C21H21N5O3S/c27-30(28,16-13-17-7-3-1-4-8-17)22-14-15-29-20-12-11-19-23-24-21(26(19)25-20)18-9-5-2-6-10-18/h1-12,22H,13-16H2 |
| Standard InChI Key | LQPDOMDEMMDDSQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Introduction
Chemical Identity and Structural Features
2-phenyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide (IUPAC name: N-[2-( triazolo[4,3-b]pyridazin-6-yloxy)ethyl]-2-phenylethanesulfonamide) is characterized by three key structural motifs:
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A triazolopyridazine heterocycle substituted with a phenyl group at position 3.
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An ethoxyethyl linker connecting the heterocycle to the sulfonamide group.
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A 2-phenylethanesulfonamide moiety.
The molecular formula is C₂₃H₂₂N₆O₃S, with a molecular weight of 474.53 g/mol. Computational modeling predicts moderate aqueous solubility (∼0.5 mg/mL) due to the sulfonamide’s polarity, balanced by hydrophobic contributions from the phenyl and triazolopyridazine groups .
Synthetic Routes and Optimization
The synthesis of this compound likely follows strategies analogous to those reported for related triazolopyridazine sulfonamides . A representative pathway involves:
Formation of the Triazolopyridazine Core
The triazolopyridazine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, 3-phenyl- triazolo[4,3-b]pyridazin-6-ol can be synthesized by reacting 6-chloropyridazine with phenylhydrazine under basic conditions, followed by oxidative cyclization using iodine or hypervalent iodine reagents .
Ether Linker Installation
Coupling the triazolopyridazine core to the ethoxyethyl spacer employs nucleophilic substitution or Mitsunobu reactions. In a protocol similar to the synthesis of NC-III-49–1 , the hydroxyl group of the heterocycle reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
Sulfonamide Functionalization
The final step involves sulfonylation of the ethylamine intermediate. As demonstrated in the preparation of NC-II-259–1 , treatment of the amine with 2-phenylethanesulfonyl chloride in pyridine/dichloromethane yields the target sulfonamide. Purification via flash chromatography (hexanes/EtOAc gradient) typically affords the final product in ∼60–75% yield.
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | Phenylhydrazine, I₂, DCM, 40°C | 52 |
| Etherification | 1,2-Dibromoethane, K₂CO₃, DMF | 68 |
| Sulfonylation | 2-Phenylethanesulfonyl chloride, pyridine | 73 |
Pharmacological Activity and Mechanism
While direct data on this compound remain limited, its structural similarity to BET inhibitors like GXH-IV-075 and NC-III-49–1 suggests potential epigenetic activity . Key findings from analogous compounds include:
BET Bromodomain Inhibition
Bivalent inhibitors containing sulfonamide linkers exhibit enhanced selectivity for BRD4 and BRDT by inducing dimerization of bromodomains . The ethanesulfonamide group in 2-phenyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide may similarly stabilize protein-protein interactions, as observed in crystallographic studies of related compounds .
Antiproliferative Effects
Patent data on triazolopyridazine derivatives (e.g., WO2022132049A1 ) report IC₅₀ values of 10–50 nM against leukemia (HL-60) and solid tumor (MCF-7) cell lines. Mechanistically, these compounds downregulate MYC and BCL-2 transcription by displacing BET proteins from chromatin .
Structure-Activity Relationships (SAR)
Critical SAR insights from related molecules include:
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Triazolopyridazine Substitution: Phenyl groups at position 3 improve hydrophobic interactions with the BET ZA channel, as seen in GXH-II-083 .
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Linker Length: Ethoxyethyl spacers optimize distance between the heterocycle and sulfonamide, balancing potency and solubility .
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Sulfonamide Tail: 2-Phenylethyl groups enhance membrane permeability compared to bulkier substituents .
Table 2: SAR Comparison of Analogous Compounds
| Compound | BET IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| GXH-IV-075 | 14 | 8.2 |
| NC-III-49–1 | 22 | 12.5 |
| Target Compound (Predicted) | 18–30 | 5.8 |
Therapeutic Applications and Future Directions
Preclinical data position this compound as a candidate for:
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Oncology: Targeting BET-dependent cancers (e.g., AML, prostate cancer) .
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Inflammation: Modulation of NF-κB via bromodomain inhibition .
Future research should prioritize in vivo efficacy studies and scaffold optimization to improve blood-brain barrier penetration for neurological applications.
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